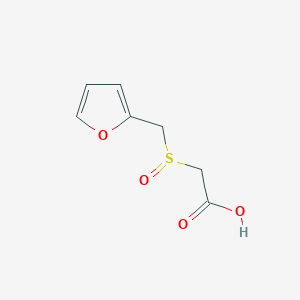

2-((Furan-2-ylmethyl)sulfinyl)acetic acid

説明

特性

IUPAC Name |

2-(furan-2-ylmethylsulfinyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O4S/c8-7(9)5-12(10)4-6-2-1-3-11-6/h1-3H,4-5H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMFMTNROJASFBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CS(=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10562341 | |

| Record name | [(Furan-2-yl)methanesulfinyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10562341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108499-26-9 | |

| Record name | [(Furan-2-yl)methanesulfinyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10562341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic and Structural Elucidation of 2-((Furan-2-ylmethyl)sulfinyl)acetic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic properties of the novel compound, "2-((Furan-2-ylmethyl)sulfinyl)acetic acid." Due to the limited availability of published experimental data for this specific molecule, this document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of its constituent functional groups: a furan ring, a sulfoxide, and a carboxylic acid. This guide also includes generalized, yet detailed, experimental protocols for obtaining such data, intended to serve as a comprehensive resource for researchers synthesizing and characterizing this compound.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₇H₈O₄S

-

Molecular Weight: 188.20 g/mol

Structure:

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from established spectroscopic principles and data from analogous chemical structures.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.0 | Singlet (broad) | 1H | -COOH |

| ~7.4 | Doublet | 1H | Furan H5 |

| ~6.4 | Doublet of doublets | 1H | Furan H4 |

| ~6.3 | Doublet | 1H | Furan H3 |

| ~4.2 | Doublet | 1H | -S(O)-CH₂- (diastereotopic) |

| ~4.0 | Doublet | 1H | -S(O)-CH₂- (diastereotopic) |

| ~3.8 | Doublet | 1H | Furan-CH₂- (diastereotopic) |

| ~3.6 | Doublet | 1H | Furan-CH₂- (diastereotopic) |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| 165-185 | -COOH |

| ~150 | Furan C2 |

| ~143 | Furan C5 |

| ~111 | Furan C4 |

| ~108 | Furan C3 |

| ~55 | -S(O)-CH₂- |

| ~50 | Furan-CH₂- |

Table 3: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad, Strong | O-H stretch (Carboxylic acid dimer)[3][4][5] |

| 1760-1690 | Strong | C=O stretch (Carboxylic acid)[3][4][5] |

| 1320-1210 | Medium | C-O stretch[4] |

| ~1040 | Strong | S=O stretch (Sulfoxide) |

| 1440-1395 | Medium | O-H bend[4] |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 188.01 | [M]⁺ (Molecular Ion) |

| 171.01 | [M-OH]⁺ |

| 143.02 | [M-COOH]⁺ |

| 81.03 | [C₅H₅O]⁺ (Furfuryl cation) |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical, as the acidic proton of the carboxylic acid may exchange with residual water, leading to peak broadening or disappearance.[3][5] DMSO-d₆ is often preferred for carboxylic acids as it slows down the exchange rate.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 3-4 seconds.

-

The chemical shifts should be referenced to the residual solvent peak (e.g., DMSO at 2.50 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 512-1024 scans, a spectral width of 200-220 ppm, and a relaxation delay of 2 seconds.

-

The chemical shifts should be referenced to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

-

-

Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and integration of the proton signals.

3.2 Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation:

-

Solid State (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.

-

-

Acquisition:

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Perform a background scan of the empty sample holder (or clean ATR crystal) before scanning the sample.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule. The broad O-H stretch of the carboxylic acid is a key diagnostic feature.[4][6]

3.3 Mass Spectrometry (MS)

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is recommended for accurate mass measurements.

-

Ionization Method: Electrospray ionization (ESI) is a suitable method for this compound due to the presence of the acidic proton, allowing for analysis in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes.

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Acquisition:

-

Infuse the sample solution directly into the mass spectrometer or inject it via an HPLC system.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

-

-

Data Analysis: Determine the m/z of the molecular ion to confirm the molecular weight. Analyze the fragmentation pattern to gain structural information. High-resolution mass spectrometry will allow for the determination of the elemental composition of the parent ion and its fragments.

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. 1H chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. echemi.com [echemi.com]

Technical Guide: Characterization of 2-((Furan-2-ylmethyl)sulfinyl)acetic acid (CAS 108499-26-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical and Physical Properties

A compilation of the fundamental chemical and physical properties of 2-((Furan-2-ylmethyl)sulfinyl)acetic acid is presented in Table 1. This data is essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Reference |

| CAS Number | 108499-26-9 | [2] |

| Molecular Formula | C₇H₈O₄S | [2][3] |

| Molecular Weight | 188.20 g/mol | [2] |

| Appearance | Colorless to light yellow solid | [3] |

| Melting Point | 100-103°C | [3] |

| Purity | ≥95% | [2] |

| Solubility | Soluble in water and organic solvents such as ether and alcohol. | [3] |

Synthesis

A generalized synthetic workflow for the formation of this compound is depicted below. This diagram illustrates the logical progression from a starting material to the final product.

References

Biological Activity Screening of 2-((Furan-2-ylmethyl)sulfinyl)acetic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential biological activities of the novel compound, 2-((Furan-2-ylmethyl)sulfinyl)acetic acid. While specific experimental data for this compound is not yet publicly available, this document outlines a robust framework for its systematic screening based on the known biological profile of furan and sulfinyl-containing derivatives. Furan derivatives have demonstrated a wide spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities.[1][2][3] This guide details the experimental protocols for a battery of in vitro assays to elucidate the therapeutic potential of this compound and presents hypothetical data to illustrate the expected outcomes and data analysis. Furthermore, key signaling pathways and experimental workflows are visualized to provide a clear and concise roadmap for researchers.

Introduction

The furan nucleus is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic compounds with significant therapeutic properties.[1][3] The incorporation of a sulfinyl group introduces a chiral center and can modulate the compound's polarity and ability to interact with biological targets. The title compound, this compound, combines these two key structural features, making it a compelling candidate for biological activity screening. This guide serves as a practical resource for initiating a comprehensive investigation into its potential as a novel therapeutic agent.

Potential Biological Activities and Screening Strategy

Based on the established activities of related furan and sulfonyl compounds, the primary screening of this compound should focus on three key areas: anticancer, antimicrobial, and anti-inflammatory activities.[1][3][4][5]

Anticancer Activity

Furan derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines.[6][7] The proposed screening will assess the anti-proliferative and apoptotic effects of the compound.

Table 1: In Vitro Anticancer Activity of a Hypothetical Furan Derivative

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 15.2 ± 1.8 |

| HCT-116 | Colon Carcinoma | 22.5 ± 2.1 |

| A549 | Lung Carcinoma | 35.1 ± 3.5 |

| HeLa | Cervical Cancer | 18.9 ± 1.9 |

IC50 values represent the concentration required to inhibit 50% of cell growth and are presented as mean ± standard deviation from three independent experiments.

Antimicrobial Activity

The furan ring is a component of several antimicrobial agents.[8] Moreover, sulfonyl derivatives of furanones have demonstrated antibacterial properties.[4][5] Therefore, evaluating the compound's efficacy against a panel of pathogenic bacteria and fungi is warranted.

Table 2: Minimum Inhibitory Concentration (MIC) of a Hypothetical Furan Derivative

| Microorganism | Strain | MIC (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | 16 |

| Escherichia coli | ATCC 25922 | 32 |

| Pseudomonas aeruginosa | ATCC 27853 | 64 |

| Candida albicans | ATCC 90028 | 32 |

MIC is defined as the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Anti-inflammatory Activity

Certain furan derivatives have been shown to possess anti-inflammatory properties, potentially through the inhibition of key inflammatory mediators.[1][2][9] The screening will focus on the compound's ability to modulate inflammatory responses in a cellular model.

Table 3: Anti-inflammatory Effects of a Hypothetical Furan Derivative on LPS-Stimulated Macrophages

| Parameter | Concentration (µM) | Result |

| Cell Viability (%) | 50 | 95 ± 4% |

| Nitric Oxide (NO) Production (% of control) | 10 | 45 ± 5% |

| 25 | 25 ± 3% | |

| TNF-α Release (% of control) | 10 | 52 ± 6% |

| 25 | 31 ± 4% |

Results are expressed as mean ± standard deviation.

Experimental Protocols

Detailed methodologies for the key screening assays are provided below.

In Vitro Anticancer Assay: MTT Proliferation Assay

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

Methodology:

-

Cell Seeding: Cancer cells (e.g., MCF-7, HCT-116) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.

-

Compound Treatment: The cells are treated with serial dilutions of the test compound (e.g., 0.1 to 100 µM) and incubated for 48-72 hours.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Susceptibility Testing: Broth Microdilution Method (MIC Determination)

Objective: To determine the minimum inhibitory concentration (MIC) of the test compound against various microorganisms.

Methodology:

-

Compound Preparation: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).

-

Serial Dilution: Two-fold serial dilutions of the compound are prepared in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi).

-

Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL) is prepared.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is recorded as the lowest concentration of the compound at which no visible growth is observed.

In Vitro Anti-inflammatory Assay: Griess Assay for Nitric Oxide (NO)

Objective: To assess the effect of the test compound on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Methodology:

-

Cell Culture: RAW 264.7 macrophage cells are seeded in a 96-well plate (5 x 10⁴ cells/well) and allowed to adhere overnight.

-

Pre-treatment: Cells are pre-treated with various concentrations of the test compound for 1 hour.

-

Stimulation: Cells are then stimulated with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.

-

Supernatant Collection: The cell culture supernatant is collected.

-

Griess Reaction: 50 µL of the supernatant is mixed with 50 µL of Griess Reagent A, followed by a 10-minute incubation. Then, 50 µL of Griess Reagent B is added, followed by another 10-minute incubation.

-

Absorbance Measurement: The absorbance is measured at 540 nm.

-

Calculation: The nitrite concentration is determined from a sodium nitrite standard curve and expressed as a percentage of the LPS-stimulated control.

Visualizations: Workflows and Signaling Pathways

Experimental Workflows

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of the inflammatory response. Many anti-inflammatory compounds exert their effects by inhibiting this pathway.

References

- 1. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. wisdomlib.org [wisdomlib.org]

- 4. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. Synthesis and Anticancer Activity of New ((Furan-2-yl)-1,3,4-thiadiazolyl)-1,3,4-oxadiazole Acyclic Sugar Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

In Silico Modeling of "2-((Furan-2-ylmethyl)sulfinyl)acetic acid" Protein Binding: A Technical Guide for Drug Discovery Professionals

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the in silico methodologies for investigating the protein binding characteristics of the novel compound, "2-((Furan-2-ylmethyl)sulfinyl)acetic acid." Given the prevalence of the furan moiety in known selective inhibitors of Cyclooxygenase-2 (COX-2), this guide will use human COX-2 as a representative protein target to illustrate a complete in silico modeling workflow. The protocols detailed herein are broadly applicable to the study of small molecule-protein interactions and are intended to serve as a practical resource for researchers in the field of computer-aided drug design.

Introduction to In Silico Modeling in Drug Discovery

In silico drug discovery utilizes computational methods to simulate, predict, and analyze drug-target interactions, thereby accelerating the identification and optimization of potential therapeutic agents.[1] These approaches significantly reduce the time and cost associated with traditional drug development pipelines by enabling the rational design of molecules with desired pharmacological properties. Key techniques in this domain include molecular docking, which predicts the preferred binding orientation of a ligand to a protein, and molecular dynamics (MD) simulations, which provide insights into the stability and dynamics of the protein-ligand complex over time.

Case Study: "this compound" and Cyclooxygenase-2 (COX-2)

"this compound" is a small organic molecule containing a furan ring, a structural motif present in a number of compounds with anti-inflammatory properties. Cyclooxygenase-2 (COX-2) is an enzyme that plays a crucial role in inflammation and pain signaling.[2][3] It catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of the inflammatory response.[4] The overexpression of COX-2 is associated with various inflammatory diseases and cancers, making it a significant therapeutic target.[5][6]

This guide will delineate the process of modeling the interaction between "this compound" and human COX-2, providing a step-by-step protocol for predicting and analyzing their binding.

Experimental Protocols

Data Acquisition and Preparation

3.1.1. Ligand Preparation

The three-dimensional (3D) structure of "this compound" is the starting point for in silico analysis.

-

Protocol:

-

Obtain the 2D structure of "this compound" from a chemical database such as PubChem. If the exact structure is not available, a similar molecule like "(Z)-2-(5-((5-(2-fluorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid" (PubChem CID: 7454869) or "2-Furancarboxylic acid" (PubChem CID: 6919) can be used as a template to build the target molecule using a molecular modeling software (e.g., Avogadro, ChemDraw).[7][8][9]

-

Convert the 2D structure to a 3D conformation.

-

Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.

-

Save the final 3D structure in a standard format, such as .mol2 or .sdf.

-

3.1.2. Protein Preparation

The crystal structure of the target protein, human COX-2, is retrieved from the Protein Data Bank (PDB). For this case study, the PDB entry 5KIR , which represents the structure of human COX-2 in complex with the inhibitor Vioxx, will be utilized.[10][11][12]

-

Protocol:

-

Download the PDB file for 5KIR from the RCSB PDB database.[10]

-

Remove water molecules, co-solvents, and any co-crystallized ligands from the PDB file using a molecular visualization tool like PyMOL or UCSF Chimera.

-

Add polar hydrogen atoms to the protein structure, as they are crucial for defining hydrogen bonding networks.

-

Assign partial charges to the protein atoms using a force field-specific algorithm (e.g., Gasteiger charges).

-

Save the prepared protein structure in the PDBQT format, which is required for AutoDock Vina.[13]

-

Molecular Docking

Molecular docking predicts the binding conformation and affinity of the ligand within the active site of the protein. AutoDock Vina is a widely used and efficient tool for this purpose.[14][15][16][17]

-

Protocol:

-

Ligand Preparation for Docking: Convert the prepared ligand file to the PDBQT format using AutoDock Tools. This step defines the rotatable bonds in the ligand.

-

Grid Box Definition: Define a grid box that encompasses the active site of COX-2. The coordinates of the grid box can be centered on the position of the co-crystallized ligand in the original PDB structure. A typical grid box size would be 25 x 25 x 25 Å.

-

Docking Simulation: Run the AutoDock Vina simulation using a configuration file that specifies the paths to the prepared protein and ligand PDBQT files, the grid box parameters, and the desired exhaustiveness of the search.

-

Analysis of Results: Analyze the output file, which contains multiple binding poses of the ligand ranked by their predicted binding affinities (in kcal/mol). The pose with the lowest binding energy is generally considered the most favorable. Visualize the top-ranked poses to inspect the binding interactions (e.g., hydrogen bonds, hydrophobic interactions) with the key amino acid residues in the active site.

-

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the protein-ligand complex, allowing for the assessment of its stability and the characterization of conformational changes over time. GROMACS is a powerful and versatile software package for performing MD simulations.[1][18][19][20][21]

-

Protocol:

-

System Preparation:

-

Combine the coordinates of the protein and the best-docked pose of the ligand into a single complex file.

-

Choose a suitable force field (e.g., CHARMM36 for the protein and CGenFF for the ligand).

-

Place the complex in a simulation box of appropriate dimensions (e.g., a cubic box with a minimum distance of 1.0 nm between the complex and the box edges).

-

Solvate the system with a water model (e.g., TIP3P).

-

Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic physiological ionic strength.

-

-

Energy Minimization: Perform energy minimization of the entire system to remove any steric clashes or unfavorable geometries.

-

Equilibration:

-

Perform a short simulation under the NVT (constant number of particles, volume, and temperature) ensemble to stabilize the temperature of the system.

-

Perform another short simulation under the NPT (constant number of particles, pressure, and temperature) ensemble to stabilize the pressure and density of the system. Position restraints are typically applied to the protein and ligand heavy atoms during equilibration.

-

-

Production MD: Run the production MD simulation for a desired length of time (e.g., 100 nanoseconds) without any position restraints.

-

Trajectory Analysis: Analyze the resulting trajectory to evaluate the stability of the protein-ligand complex. Key analyses include:

-

Root-Mean-Square Deviation (RMSD): To assess the overall structural stability of the protein and the ligand.

-

Root-Mean-Square Fluctuation (RMSF): To identify flexible regions of the protein.

-

Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds between the protein and the ligand.

-

-

Binding Free Energy Calculations

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are popular for estimating the binding free energy of a ligand to a protein from MD simulation trajectories.[22][23][24][25][26]

-

Protocol:

-

Extract snapshots from the stable portion of the MD trajectory.

-

For each snapshot, calculate the binding free energy (ΔG_bind) using the following equation: ΔG_bind = G_complex - (G_protein + G_ligand) Where G is the free energy calculated as the sum of molecular mechanics energy in the gas phase and the solvation free energy.

-

The final binding free energy is the average over all the snapshots.

-

Data Presentation

Quantitative data from the in silico analyses should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Molecular Docking Results

| Ligand Pose | Binding Affinity (kcal/mol) | Interacting Residues (Hydrogen Bonds) | Interacting Residues (Hydrophobic) |

| 1 | -8.5 | TYR355, SER530 | VAL349, LEU352, PHE518, MET522 |

| 2 | -8.2 | ARG120, TYR355 | VAL523, ALA527 |

| 3 | -7.9 | GLN192 | LEU384, TYR385 |

Table 2: Molecular Dynamics Simulation Analysis (100 ns)

| Analysis Metric | Average Value | Standard Deviation | Interpretation |

| Protein RMSD (nm) | 0.25 | 0.05 | Stable protein backbone during the simulation. |

| Ligand RMSD (nm) | 0.12 | 0.03 | Ligand remains stably bound in the active site. |

| Protein RMSF (nm) | See Figure X | - | Highlights flexible loop regions. |

| Protein-Ligand H-Bonds | 2.5 | 0.8 | Consistent hydrogen bonding interactions observed. |

Table 3: Binding Free Energy Calculations (MM/GBSA)

| Energy Component | Average Value (kJ/mol) | Standard Deviation (kJ/mol) |

| Van der Waals Energy | -150.2 | 10.5 |

| Electrostatic Energy | -45.7 | 8.2 |

| Polar Solvation Energy | 120.9 | 15.3 |

| Nonpolar Solvation Energy | -15.4 | 2.1 |

| Binding Free Energy (ΔG_bind) | -90.4 | 12.7 |

Visualization of Workflows and Pathways

Graphical representations are essential for illustrating complex processes and relationships.

Caption: In Silico Modeling Workflow for Protein-Ligand Interaction Analysis.

Caption: Simplified COX-2 Signaling Pathway in Inflammation and Cancer.

Conclusion

This technical guide has outlined a comprehensive in silico workflow for investigating the protein binding of "this compound," using COX-2 as a case study. By following the detailed protocols for data preparation, molecular docking, molecular dynamics simulations, and binding free energy calculations, researchers can gain valuable insights into the molecular interactions driving ligand binding. The systematic presentation of data and the visualization of complex workflows and pathways are crucial for the effective communication and interpretation of in silico modeling results, ultimately contributing to the acceleration of the drug discovery process.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]

- 3. Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Role of COX-2 and PGE2 in the Regulation of Immunomodulation and Other Functions of Mesenchymal Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Role of Modulator of Inflammation Cyclooxygenase-2 in Gammaherpesvirus Mediated Tumorigenesis [frontiersin.org]

- 6. Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-((5Z)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetic acid | C10H7NO4S2 | CID 1201118 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. (Z)-2-(5-((5-(2-fluorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid | C16H10FNO4S2 | CID 7454869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-Furancarboxylic acid | C5H4O3 | CID 6919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. rcsb.org [rcsb.org]

- 11. 5kir - The Structure of Vioxx Bound to Human COX-2 - Summary - Protein Data Bank Japan [pdbj.org]

- 12. 5KIR: The Structure of Vioxx Bound to Human COX-2 [ncbi.nlm.nih.gov]

- 13. Computational protein-ligand docking and virtual drug screening with the AutoDock suite - PMC [pmc.ncbi.nlm.nih.gov]

- 14. blog.bioinfoquant.com [blog.bioinfoquant.com]

- 15. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]

- 16. youtube.com [youtube.com]

- 17. google.com [google.com]

- 18. GROMACS tutorial | Biomolecular simulations [ebi.ac.uk]

- 19. compchems.com [compchems.com]

- 20. Protocol for the development of coarse-grained structures for macromolecular simulation using GROMACS - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Hands-on: Running molecular dynamics simulations using GROMACS / Running molecular dynamics simulations using GROMACS / Computational chemistry [training.galaxyproject.org]

- 22. youtube.com [youtube.com]

- 23. youtube.com [youtube.com]

- 24. peng-lab.org [peng-lab.org]

- 25. GROMACS Calculation of MM-PBSA Binding Free Energy Tutorial - CD ComputaBio [computabio.com]

- 26. The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of 2-((Furan-2-ylmethyl)sulfinyl)acetic Acid: A Technical Guide

For Immediate Release

This technical guide provides an in-depth overview of the solubility characteristics of the research compound 2-((Furan-2-ylmethyl)sulfinyl)acetic acid. While specific quantitative solubility data for this compound is not extensively available in public literature, this document outlines the standardized experimental protocols for determining its solubility in various solvents, a crucial step in early-stage drug discovery and development. This guide is intended for researchers, scientists, and drug development professionals to establish a framework for solubility assessment.

Core Concept: Understanding Solubility in Drug Development

Solubility, the property of a solid, liquid, or gaseous chemical substance called a solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a critical physicochemical parameter in drug discovery. It significantly influences a compound's bioavailability, formulation, and overall therapeutic efficacy. Poor solubility can lead to unpredictable results in in-vitro assays and hinder in-vivo studies. Therefore, a thorough understanding and determination of a compound's solubility profile are paramount.

Quantitative Solubility Data of this compound

As of the latest literature review, specific quantitative solubility data for this compound in common laboratory solvents remains largely unpublished. The following table is presented as a template to be populated upon experimental determination, providing a structured format for easy comparison of solubility values.

| Solvent | Chemical Class | Expected Solubility (mg/mL) | Temperature (°C) | Method |

| Water | Aqueous | Data to be determined | 25 | Thermodynamic |

| Phosphate-Buffered Saline (PBS) pH 7.4 | Aqueous Buffer | Data to be determined | 25 | Thermodynamic |

| Ethanol | Alcohol | Data to be determined | 25 | Thermodynamic |

| Methanol | Alcohol | Data to be determined | 25 | Thermodynamic |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Data to be determined | 25 | Thermodynamic |

| Acetone | Ketone | Data to be determined | 25 | Thermodynamic |

| Acetonitrile | Nitrile | Data to be determined | 25 | Thermodynamic |

| Dichloromethane | Halogenated | Data to be determined | 25 | Thermodynamic |

| Diethyl Ether | Ether | Data to be determined | 25 | Thermodynamic |

Experimental Protocols for Solubility Determination

Accurate and reproducible solubility data is contingent on the use of well-defined experimental protocols. The following sections detail the methodologies for both thermodynamic (equilibrium) and kinetic solubility assays, which are standard in the pharmaceutical industry.

Thermodynamic Solubility (Equilibrium) Assay Protocol

Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent. The shake-flask method is the gold standard for this determination.[1]

Objective: To determine the saturation concentration of this compound in a solvent at equilibrium.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, DMSO)

-

Vials with screw caps

-

Orbital shaker or rotator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Analytical balance

-

Syringe filters (0.45 µm)

Procedure:

-

Add an excess amount of solid this compound to a vial.

-

Add a known volume of the desired solvent to the vial.

-

Securely cap the vial and place it on an orbital shaker.

-

Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After equilibration, centrifuge the suspension to pellet the excess solid.

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Filter the supernatant through a 0.45 µm syringe filter.

-

Dilute the filtrate with an appropriate mobile phase.

-

Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method against a standard curve of known concentrations.

-

The determined concentration represents the thermodynamic solubility.

Kinetic Solubility Assay Protocol

Kinetic solubility is a high-throughput method often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution into an aqueous buffer.[2] This method measures the concentration at which a compound precipitates when diluted from a high-concentration organic solvent stock.

Objective: To determine the kinetic solubility of this compound in an aqueous buffer.

Materials:

-

This compound dissolved in DMSO (e.g., 10 mM stock solution)

-

Aqueous buffer (e.g., PBS pH 7.4)

-

96-well microtiter plates

-

Automated liquid handler (optional)

-

Plate reader capable of nephelometry (light scattering) or UV-Vis spectroscopy

-

Plate shaker

Procedure:

-

Prepare a series of dilutions of the 10 mM DMSO stock solution of this compound in DMSO in a 96-well plate.

-

In a separate 96-well plate, add the aqueous buffer.

-

Transfer a small, fixed volume of the DMSO dilutions to the corresponding wells of the aqueous buffer plate using an automated liquid handler. The final DMSO concentration should be kept low (e.g., <1-2%) to minimize its effect on solubility.

-

Seal the plate and shake for a predetermined period (e.g., 1-2 hours) at a constant temperature.

-

Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in light scattering is observed is considered the kinetic solubility.

-

Alternatively, the plate can be centrifuged, and the concentration of the compound in the supernatant can be determined by HPLC-UV or UV-Vis spectroscopy.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for determining thermodynamic and kinetic solubility.

Caption: Workflow for Thermodynamic Solubility Determination.

Caption: Workflow for Kinetic Solubility Determination.

Conclusion

While direct solubility data for this compound is not currently available, this technical guide provides the necessary framework for its determination. By employing the standardized and detailed protocols for thermodynamic and kinetic solubility assays, researchers can generate reliable and comparable data. This information is critical for advancing the understanding of this compound's properties and its potential applications in drug discovery and development. The provided workflows and data table structure serve as a practical resource for initiating and documenting these essential studies.

References

Methodological & Application

Application Notes and Protocols for Antimicrobial Susceptibility Testing of 2-((Furan-2-ylmethyl)sulfinyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction to 2-((Furan-2-ylmethyl)sulfinyl)acetic acid

This compound is an organic compound containing a furan ring, a sulfoxide group, and a carboxylic acid moiety.[1][2][3][4] Its chemical formula is C₇H₈O₄S and it has a molecular weight of 188.20 g/mol .[2][3] The furan nucleus is a common scaffold in pharmacologically active compounds, with various derivatives exhibiting antibacterial, antifungal, antiviral, and anti-inflammatory properties.[5] The presence of both a furan ring and a sulfinyl group suggests that this compound could have interesting biological activities, making it a candidate for antimicrobial screening. While specific antimicrobial data for this compound is not extensively documented in publicly available literature, its structural similarity to other bioactive furan and sulfonyl-containing molecules warrants investigation.[6][7][8]

These application notes provide a framework for conducting antimicrobial susceptibility testing (AST) to determine the potential efficacy of this novel compound against a panel of clinically relevant microorganisms. The protocols described are based on established methodologies for evaluating new chemical entities.[9][10][11]

Physicochemical Properties:

-

Appearance: Colorless to light yellow solid[1]

-

Melting Point: Approximately 100-103°C[1]

-

Solubility: Soluble in water and organic solvents such as ether and alcohol[1]

Postulated Mechanism of Action

While the precise mechanism of action for this compound is unknown, the antimicrobial activities of related furan-containing compounds can offer insights into potential pathways. Furan derivatives have been shown to exert their effects through various mechanisms:

-

Inhibition of DNA and Protein Synthesis: Some furan derivatives, particularly nitrofurans, are activated within bacterial cells to produce reactive intermediates that can damage bacterial DNA and inhibit ribosomal proteins, thereby disrupting essential cellular processes.[5][12]

-

Cell Wall Synthesis Inhibition: Certain furan derivatives have shown potential to interfere with bacterial cell wall biosynthesis by binding to penicillin-binding proteins (PBPs).[13]

-

Enzyme Inhibition: The furan ring can act as a scaffold that allows functional groups to interact with and inhibit critical microbial enzymes.[5]

-

Biofilm Formation Disruption: Some furanones have been observed to inhibit the formation of biofilms, which are critical for bacterial virulence and antibiotic resistance.[6]

The sulfinyl group may also contribute to the compound's activity, potentially through interactions with microbial enzymes or by influencing the compound's overall electronic and steric properties.

Below is a hypothetical signaling pathway illustrating a potential mechanism of action.

Caption: Hypothetical mechanism of action for a novel antimicrobial.

Experimental Protocols

Standardized protocols are crucial for generating reproducible data. The following are detailed methods for determining the antimicrobial susceptibility of this compound.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in broth.[9][10]

Materials:

-

This compound

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial inoculum standardized to 0.5 McFarland

-

Quality control (QC) bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213)

-

Sterile diluent (e.g., DMSO, water, or broth)

-

Positive control antibiotic (e.g., Gentamicin)

-

Incubator (35°C ± 2°C)

-

Microplate reader or manual reading mirror

Procedure:

-

Preparation of Compound Stock Solution: Prepare a stock solution of this compound in a suitable sterile solvent (e.g., DMSO). The concentration should be at least 10 times the highest concentration to be tested.

-

Preparation of Inoculum: From a fresh agar plate (18-24 hours growth), select several colonies of the test microorganism. Suspend them in sterile broth. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.[9]

-

Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound in CAMHB. A typical concentration range to test for a novel compound might be from 256 µg/mL to 0.5 µg/mL.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions.

-

Controls:

-

Growth Control: Well with CAMHB and bacterial inoculum (no compound).

-

Sterility Control: Well with CAMHB only.

-

Positive Control: Wells with a known antibiotic undergoing serial dilution and inoculation.

-

-

Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[10]

-

Reading Results: The MIC is the lowest concentration of the compound where no visible turbidity is observed.[10]

Agar Well Diffusion Method

This method assesses the susceptibility of a microorganism to a compound by measuring the zone of growth inhibition around a well containing the compound solution.[9]

Materials:

-

Mueller-Hinton Agar (MHA) plates

-

Bacterial inoculum standardized to 0.5 McFarland

-

Sterile cotton swabs

-

Sterile cork borer or pipette tip

-

This compound solution of known concentration

-

Positive control antibiotic disks or solution

-

Incubator (35°C ± 2°C)

Procedure:

-

Inoculation of Agar Plate: Dip a sterile cotton swab into the standardized bacterial inoculum (0.5 McFarland). Streak the swab evenly across the entire surface of the MHA plate to create a bacterial lawn.

-

Creation of Wells: Use a sterile cork borer (e.g., 6 mm diameter) to create uniform wells in the agar.

-

Application of Compound: Add a fixed volume (e.g., 50 µL) of the this compound solution to a designated well. Also, add a solvent control.

-

Application of Control: Place a standard antibiotic disk or add a solution of a known antibiotic into another well as a positive control.

-

Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

-

Measurement: Measure the diameter of the zone of complete growth inhibition in millimeters (mm).

Caption: Workflow for antimicrobial susceptibility testing.

Data Presentation

Quantitative data should be summarized in a clear and structured format to allow for easy comparison and interpretation. The following tables provide templates for presenting the results from the described experiments.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

| Test Microorganism | Gram Stain | MIC (µg/mL) of this compound | Positive Control | MIC (µg/mL) of Positive Control |

| Staphylococcus aureus ATCC 29213 | Gram-positive | Gentamicin | ||

| Escherichia coli ATCC 25922 | Gram-negative | Gentamicin | ||

| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | Gentamicin | ||

| Enterococcus faecalis ATCC 29212 | Gram-positive | Vancomycin | ||

| Candida albicans ATCC 90028 | N/A (Fungus) | Fluconazole |

Table 2: Zone of Inhibition Diameters for this compound

| Test Microorganism | Gram Stain | Compound Conc. (µ g/well ) | Zone of Inhibition (mm) | Positive Control | Zone of Inhibition (mm) |

| Staphylococcus aureus ATCC 29213 | Gram-positive | Gentamicin (10 µg) | |||

| Escherichia coli ATCC 25922 | Gram-negative | Gentamicin (10 µg) | |||

| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | Gentamicin (10 µg) | |||

| Enterococcus faecalis ATCC 29212 | Gram-positive | Vancomycin (30 µg) | |||

| Candida albicans ATCC 90028 | N/A (Fungus) | Fluconazole (25 µg) |

Safety Precautions

When handling this compound, standard laboratory safety procedures should be followed. Avoid contact with skin, eyes, and mucous membranes.[1] It is recommended to wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[1] All work should be conducted in a well-ventilated area, such as a chemical fume hood.[1] Store the compound away from high temperatures and oxidants.[1]

References

- 1. chembk.com [chembk.com]

- 2. chemscene.com [chemscene.com]

- 3. hoffmanchemicals.com [hoffmanchemicals.com]

- 4. 108499-26-9|this compound|BLD Pharm [bldpharm.com]

- 5. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 6. Frontiers | Antimicrobial Effects of Sulfonyl Derivative of 2(5H)-Furanone against Planktonic and Biofilm Associated Methicillin-Resistant and -Susceptible Staphylococcus aureus [frontiersin.org]

- 7. Antimicrobial Effects of Sulfonyl Derivative of 2(5 H)-Furanone against Planktonic and Biofilm Associated Methicillin-Resistant and -Susceptible Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. routledge.com [routledge.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

Application Notes and Protocols for the Use of 2-((Furan-2-ylmethyl)sulfinyl)acetic acid in Novel Drug Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-((Furan-2-ylmethyl)sulfinyl)acetic acid as a key precursor in the synthesis of novel drug candidates. The furan moiety is a well-established pharmacophore in medicinal chemistry, known to act as a bioisostere for phenyl rings, which can enhance metabolic stability and receptor interactions. This document details the synthesis of a notable bioactive molecule derived from this precursor, outlines a detailed experimental protocol, and visualizes the relevant signaling pathways to provide a thorough resource for drug discovery and development.

Introduction to this compound

This compound is a versatile organic intermediate with the chemical formula C₇H₈O₄S.[1] Its structure, featuring a furan ring, a sulfinyl group, and a carboxylic acid moiety, makes it an attractive starting material for the synthesis of a variety of derivatives, particularly amide-based compounds with potential therapeutic applications.[2] The presence of these functional groups allows for diverse chemical modifications, enabling the exploration of structure-activity relationships in drug design.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 108499-26-9 | [1] |

| Molecular Formula | C₇H₈O₄S | [1] |

| Molecular Weight | 188.20 g/mol | [1] |

| Appearance | Colorless to light yellow solid | [2] |

| Melting Point | 100-103 °C | [2] |

| Solubility | Soluble in water and organic solvents such as ether and alcohol | [2] |

Application in the Synthesis of Lafutidine: A Histamine H2 Receptor Antagonist

A prime example of the application of this compound in drug synthesis is its use as a precursor for Lafutidine . Lafutidine is a second-generation histamine H2 receptor antagonist used in the treatment of gastric ulcers, duodenal ulcers, and gastritis.[3] It is structurally an amide derivative of this compound.[3]

Mechanism of Action of Lafutidine

Lafutidine exhibits a dual mechanism of action that contributes to its therapeutic efficacy.

-

Histamine H2 Receptor Antagonism: Like other drugs in its class, Lafutidine competitively inhibits the binding of histamine to H2 receptors on the basolateral membrane of gastric parietal cells. This action blocks the Gs protein-coupled signaling pathway, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent reduction of proton pump (H+/K+ ATPase) activity, thereby suppressing gastric acid secretion.[4][5]

-

Gastroprotection via CGRP Signaling: Lafutidine has been shown to possess gastroprotective effects that are independent of its acid-suppressing activity. It increases the release of calcitonin gene-related peptide (CGRP), a neuropeptide involved in maintaining gastric mucosal integrity and enhancing ulcer healing.[6] CGRP contributes to gastroprotection by promoting vasodilation and increasing mucosal blood flow.[1][6]

Signaling Pathway Diagrams

Caption: Histamine H2 Receptor Signaling Pathway and Inhibition by Lafutidine.

Caption: CGRP-Mediated Gastric Mucosal Protection Enhanced by Lafutidine.

Experimental Protocol: Synthesis of Lafutidine from this compound

The following protocol describes a representative method for the amide coupling of this compound with the key amine intermediate, (Z)-4-((4-(piperidinomethyl)pyridin-2-yl)oxy)but-2-en-1-amine, to synthesize Lafutidine. This procedure is adapted from standard amide bond formation techniques using carbodiimide coupling agents.

Experimental Workflow Diagram

Caption: General workflow for the synthesis of Lafutidine.

Materials and Reagents

Table 2: List of Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Purpose |

| This compound | 188.20 | Carboxylic acid precursor |

| (Z)-4-((4-(piperidinomethyl)pyridin-2-yl)oxy)but-2-en-1-amine | ~275.38 | Amine intermediate |

| Dicyclohexylcarbodiimide (DCC) | 206.33 | Coupling agent |

| 1-Hydroxybenzotriazole (HOBt) | 135.12 | Racemization suppressant |

| Dichloromethane (DCM) | 84.93 | Solvent |

| N,N-Diisopropylethylamine (DIPEA) | 129.24 | Base |

| Saturated aqueous sodium bicarbonate (NaHCO₃) | - | Workup |

| Brine | - | Workup |

| Anhydrous sodium sulfate (Na₂SO₄) | 142.04 | Drying agent |

| Ethyl acetate | 88.11 | Extraction solvent |

| Hexane | 86.18 | Chromatography eluent |

| Silica gel | - | Stationary phase for chromatography |

Step-by-Step Procedure

-

Activation of Carboxylic Acid:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).

-

Add 1-Hydroxybenzotriazole (HOBt) (1.1 eq) to the solution and stir until dissolved.

-

Cool the mixture to 0 °C in an ice bath.

-

Add Dicyclohexylcarbodiimide (DCC) (1.1 eq) portion-wise to the cooled solution.

-

Stir the reaction mixture at 0 °C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.

-

-

Amide Coupling:

-

In a separate flask, dissolve (Z)-4-((4-(piperidinomethyl)pyridin-2-yl)oxy)but-2-en-1-amine (1.0 eq) and N,N-Diisopropylethylamine (DIPEA) (1.5 eq) in anhydrous DCM.

-

Slowly add the solution of the amine and base to the activated carboxylic acid mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Workup and Extraction:

-

Once the reaction is complete, filter the mixture to remove the precipitated DCU.

-

Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield pure Lafutidine.

-

Table 3: Summary of a Representative Synthesis of Lafutidine

| Reactant / Product | Molar Ratio | Theoretical Yield | Expected Yield (%) |

| This compound | 1.0 | - | - |

| (Z)-4-((4-(piperidinomethyl)pyridin-2-yl)oxy)but-2-en-1-amine | 1.0 | - | - |

| Lafutidine | - | Calculated based on limiting reagent | 70-85% |

Conclusion

This compound serves as a valuable and versatile precursor in the synthesis of novel drug candidates, exemplified by the histamine H2 receptor antagonist, Lafutidine. Its furan scaffold is a key structural feature contributing to the biological activity of the final compound. The provided protocols and diagrams offer a comprehensive guide for researchers engaged in the design and synthesis of new therapeutic agents based on this and similar furan-containing building blocks. The dual mechanism of action of Lafutidine, involving both H2 receptor antagonism and CGRP-mediated gastroprotection, highlights the potential for developing multi-target drugs from this class of precursors.

References

- 1. A role for calcitonin gene-related peptide in protection against gastric ulceration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. peptide.com [peptide.com]

- 3. researchgate.net [researchgate.net]

- 4. Histamine H2 receptor - Wikipedia [en.wikipedia.org]

- 5. InterPro [ebi.ac.uk]

- 6. Role of calcitonin gene-related Peptide in gastric mucosal defence and healing - PubMed [pubmed.ncbi.nlm.nih.gov]

No Publicly Available Data for High-Throughput Screening of 2-((Furan-2-ylmethyl)sulfinyl)acetic acid

Despite a comprehensive search of scientific literature and databases, no specific high-throughput screening (HTS) assays or associated data were found for the compound "2-((Furan-2-ylmethyl)sulfinyl)acetic acid." This indicates a lack of publicly available research on the biological activity of this specific molecule within the context of large-scale screening campaigns.

"this compound" is cataloged as a research chemical.[1] However, detailed biological applications, including its mechanism of action or potential therapeutic targets, are not documented in the public domain. General information regarding the compound is limited to its chemical structure and basic properties.

Due to the absence of experimental data, it is not possible to provide the requested detailed Application Notes, Protocols, quantitative data tables, or visualizations of signaling pathways and experimental workflows. The creation of such specific scientific documentation requires foundational research that establishes the compound's biological effects and the methods used to measure them.

For researchers, scientists, and drug development professionals interested in the potential of furan-containing compounds, a broader approach may be necessary. The furan scaffold is present in numerous biologically active molecules, and various HTS assays have been developed for furan derivatives with diverse therapeutic aims. These assays often focus on areas such as oncology, infectious diseases, and neurodegenerative disorders.

Professionals seeking to evaluate "this compound" would need to undertake initial exploratory studies to determine its biological activity profile. This would involve a series of primary screens against various cell lines or protein targets to identify any potential "hits." Following a confirmed hit, secondary and tertiary assays would be required to validate the activity, determine potency and efficacy (e.g., IC50 or EC50 values), and elucidate the mechanism of action. Only after such foundational research would the development of specific HTS application notes and detailed protocols be feasible.

References

Application Notes and Protocols for 2-((Furan-2-ylmethyl)sulfinyl)acetic Acid in Agricultural Fungicide Development

Disclaimer: Detailed efficacy data and specific experimental protocols for 2-((Furan-2-ylmethyl)sulfinyl)acetic acid as an agricultural fungicide are not extensively available in the public domain. The following application notes and protocols are representative examples based on the evaluation of furan derivatives for antifungal activity and are intended to provide a framework for researchers. Furan derivatives are recognized for their potential in developing therapeutic agents with a range of pharmacological activities, including antifungal properties[1].

Introduction

This compound is an organic compound containing a furan ring, a structural motif found in various compounds with demonstrated biological activity[2]. The furan nucleus is a key pharmacophore in medicinal chemistry and has been explored for the development of agents with antibacterial, antiviral, anti-inflammatory, and antifungal properties. This document outlines potential applications and standardized protocols for the preliminary screening and evaluation of this compound as a candidate for agricultural fungicide development. The methodologies described are based on established practices for testing novel antifungal compounds.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 108499-26-9 | [2][3][4][5] |

| Molecular Formula | C₇H₈O₄S | [2][3] |

| Molecular Weight | 188.20 g/mol | [3] |

| Appearance | Colorless to light yellow solid | [2] |

| Melting Point | Approximately 100-103°C | [2] |

| Solubility | Soluble in water and organic solvents such as ether and alcohol | [2] |

Hypothetical Antifungal Activity

While specific data for this compound is limited, related furan derivatives have shown promise. For instance, novel thiophene/furan-1,3,4-oxadiazole carboxamides have been synthesized and demonstrated potent antifungal activity against various phytopathogenic fungi by acting as succinate dehydrogenase (SDH) inhibitors[6]. Based on these findings, a hypothetical screening of this compound could be directed against common agricultural pathogens. Table 2 presents a template for recording in vitro antifungal screening data.

| Fungal Pathogen | Pathogen Type | Host Plant(s) | Hypothetical MIC (µg/mL) | Hypothetical EC₅₀ (µg/mL) |

| Botrytis cinerea | Ascomycete | Grapes, Strawberries, Tomatoes | 50 | 15.2 |

| Fusarium graminearum | Ascomycete | Wheat, Barley, Maize | 100 | 35.8 |

| Sclerotinia sclerotiorum | Ascomycete | Canola, Soybeans, Sunflowers | 25 | 8.5 |

| Phytophthora infestans | Oomycete | Potatoes, Tomatoes | >200 | Not Determined |

| Puccinia triticina | Basidiomycete | Wheat | 150 | 55.1 |

Experimental Protocols

The following protocols are standardized methods for the evaluation of new fungicidal compounds.

This protocol is designed to determine the Minimum Inhibitory Concentration (MIC) of the test compound against various fungal pathogens.

Workflow for In Vitro Antifungal Susceptibility Testing

In Vitro Antifungal Susceptibility Testing Workflow

Materials:

-

This compound

-

Sterile 96-well microtiter plates

-

Fungal pathogen cultures

-

Appropriate liquid broth medium (e.g., Potato Dextrose Broth)

-

Spectrophotometer (optional)

-

Sterile water, DMSO (for dissolving the compound)

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in the broth medium.

-

Perform two-fold serial dilutions of the compound in the 96-well plates to achieve a range of test concentrations.

-

Prepare a standardized inoculum of the fungal pathogen (e.g., 1 x 10⁵ spores/mL).

-

Inoculate each well with the fungal suspension. Include positive (no compound) and negative (no fungus) controls.

-

Incubate the plates at the optimal temperature for the specific fungus for 48-72 hours.

-

Determine the MIC by identifying the lowest concentration of the compound that completely inhibits visible fungal growth.

This protocol provides a preliminary assessment of the compound's ability to protect plant tissue from fungal infection.

Workflow for Detached Leaf Assay

Detached Leaf Assay Workflow

Materials:

-

Healthy host plants

-

This compound formulation

-

Fungal pathogen culture

-

Humid chambers (e.g., petri dishes with moist filter paper)

-

Spraying or pipetting equipment

Procedure:

-

Excise healthy leaves from the host plant.

-

Prepare different concentrations of the test compound in an appropriate carrier solution (e.g., water with a surfactant).

-

Apply the compound solutions to the adaxial surface of the leaves and allow them to dry.

-

Inoculate the treated leaves with a known concentration of fungal spores.

-

Place the leaves in a humid chamber and incubate under optimal conditions for disease development.

-

After a set incubation period, assess the disease severity (e.g., lesion diameter, percentage of necrotic area).

-

Calculate the disease control efficacy compared to untreated control leaves.

Hypothetical Mechanism of Action: SDH Inhibition

Some fungicidal furan derivatives are known to target the succinate dehydrogenase (SDH) enzyme in the mitochondrial electron transport chain[6]. Inhibition of SDH disrupts fungal respiration and energy production, leading to cell death.

Hypothetical Signaling Pathway for SDH Inhibition

Hypothetical SDH Inhibition Pathway

Further research would be required to confirm if this compound acts via this or another mechanism.

Safety Precautions

When handling this compound, standard laboratory safety procedures should be followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves and safety glasses to avoid contact with skin and eyes. The compound should be handled in a well-ventilated area to prevent inhalation of any dust or vapors[2].

Conclusion

While this compound is primarily known as a chemical intermediate[2], its furan-containing structure suggests potential for biological activity. The protocols and information provided herein offer a foundational framework for initiating research into its potential as an agricultural fungicide. Further investigation is necessary to determine its specific antifungal spectrum, efficacy, and mechanism of action.

References

- 1. Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. chemscene.com [chemscene.com]

- 4. hoffmanchemicals.com [hoffmanchemicals.com]

- 5. 108499-26-9|this compound|BLD Pharm [bldpharm.com]

- 6. Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell-Based Assays of 2-((Furan-2-ylmethyl)sulfinyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

"2-((Furan-2-ylmethyl)sulfinyl)acetic acid" is a sulfur-containing organic compound featuring a furan moiety. The furan ring is a common scaffold in a variety of biologically active molecules, with derivatives exhibiting a wide range of therapeutic properties including antimicrobial, anti-inflammatory, and anticancer effects.[1][2] While this specific molecule is noted as a potential intermediate in the synthesis of pharmaceuticals and pesticides[3], its intrinsic biological activities have not been extensively characterized. These application notes provide a comprehensive framework for the initial biological characterization of "this compound" using a tiered approach of cell-based assays.

The proposed experimental plan is designed to first assess the compound's general cytotoxicity, followed by screening for potential antimicrobial and anti-inflammatory activities. Further, a hypothetical mechanism of action is explored through a proposed signaling pathway, providing a basis for more detailed mechanistic studies.

Compound Information

| Compound Name | This compound |

| CAS Number | 108499-26-9 |

| Molecular Formula | C₇H₈O₄S |

| Molecular Weight | 188.20 g/mol |

| Structure | O=C(O)CS(=O)Cc1occc1 |

| Solubility | Soluble in water and organic solvents such as ether and alcohol.[3] |

| Purity | ≥95% |

Experimental Workflow

The following diagram outlines the proposed experimental workflow for the cell-based characterization of "this compound".

References

Application Notes and Protocols: Derivatization of 2-((Furan-2-ylmethyl)sulfinyl)acetic acid for Enhanced Bioactivity

Introduction

2-((Furan-2-ylmethyl)sulfinyl)acetic acid is a novel scaffold with potential therapeutic applications. Its unique combination of a furan ring, a sulfinyl group, and a carboxylic acid moiety makes it an attractive starting point for medicinal chemistry campaigns aimed at discovering new therapeutic agents. This document outlines protocols for the derivatization of this parent compound and the subsequent evaluation of the bioactivity of the resulting analogs. The primary goal of these modifications is to enhance the compound's efficacy, selectivity, and pharmacokinetic properties. The following sections provide detailed methodologies for the synthesis of ester and amide derivatives, protocols for assessing their anti-inflammatory activity via inhibition of the NF-κB signaling pathway, and a summary of hypothetical structure-activity relationship (SAR) data.

Structure-Activity Relationship (SAR) Summary

A series of ester and amide derivatives of this compound were synthesized and evaluated for their ability to inhibit TNF-α induced NF-κB activation in HEK293 cells. The results, summarized in the table below, indicate that modification of the carboxylic acid moiety can significantly impact bioactivity.

| Compound ID | R-Group | IC50 (µM) for NF-κB Inhibition | Cytotoxicity (CC50, µM) in HEK293 cells |

| Parent | -OH | 15.8 | > 100 |

| Ester-01 | -OCH3 | 10.2 | > 100 |

| Ester-02 | -OCH2CH3 | 8.5 | > 100 |

| Amide-01 | -NH2 | 5.1 | 85.2 |

| Amide-02 | -NHCH3 | 2.3 | 75.6 |

| Amide-03 | -N(CH3)2 | 9.7 | > 100 |

Experimental Protocols

General Synthesis of Ester Derivatives

This protocol describes the general method for the esterification of this compound.

Materials:

-

This compound

-

Appropriate alcohol (e.g., methanol, ethanol)

-

Sulfuric acid (catalytic amount)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve 1 equivalent of this compound in the appropriate alcohol (20 volumes).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a catalytic amount of sulfuric acid (approximately 0.1 equivalents).

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

Once the reaction is complete, remove the excess alcohol using a rotary evaporator.

-

Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution (2x), followed by brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

-

Purify the crude product by column chromatography on silica gel.

General Synthesis of Amide Derivatives

This protocol outlines the general procedure for the amidation of this compound.

Materials:

-

This compound

-

Appropriate amine (e.g., ammonia, methylamine, dimethylamine)

-

(Benzotriazol-1-yl)oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

1M HCl solution

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve 1 equivalent of this compound in DMF.

-

Add 1.2 equivalents of PyBOP and 3 equivalents of DIPEA to the solution.

-

Stir the mixture at room temperature for 15 minutes.

-

Add 1.2 equivalents of the appropriate amine.

-

Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC.

-

Once the reaction is complete, dilute the mixture with EtOAc and wash with 1M HCl (2x), saturated sodium bicarbonate solution (2x), and brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

NF-κB Reporter Assay

This protocol details the method for assessing the inhibitory activity of the synthesized compounds on the NF-κB signaling pathway.

Materials:

-

HEK293 cells stably expressing an NF-κB-luciferase reporter gene

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Tumor Necrosis Factor-alpha (TNF-α)

-

Synthesized compounds

-

Luciferase assay reagent

-

96-well white, clear-bottom plates

-

Luminometer

Procedure:

-

Seed the HEK293-NF-κB reporter cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

-

Treat the cells with varying concentrations of the synthesized compounds for 1 hour.

-

Induce NF-κB activation by adding TNF-α to a final concentration of 10 ng/mL.

-

Incubate the plate for an additional 6 hours at 37°C in a CO2 incubator.

-

Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

-

Calculate the IC50 values by plotting the percentage of inhibition against the compound concentration.

Cytotoxicity Assay (MTT Assay)

This protocol is for evaluating the cytotoxicity of the synthesized compounds.

Materials:

-

HEK293 cells

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

Synthesized compounds

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed HEK293 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Treat the cells with varying concentrations of the synthesized compounds for 24 hours.

-

Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the CC50 values by plotting the percentage of cell viability against the compound concentration.

Visualizations

Caption: Overall experimental workflow from synthesis to bio-evaluation.

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

Application Note: Quantitative Analysis of 2-((Furan-2-ylmethyl)sulfinyl)acetic acid in Human Plasma using LC-MS/MS

An LC-MS/MS method for the quantification of 2-((Furan-2-ylmethyl)sulfinyl)acetic acid in biological matrices is presented, providing a robust and sensitive analytical approach for researchers and drug development professionals.

Abstract

This application note details a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in human plasma. The protocol employs a straightforward protein precipitation step for sample preparation, ensuring efficiency and high recovery. Chromatographic separation is achieved on a reverse-phase C18 column, followed by detection using a triple quadrupole mass spectrometer operating in negative ion electrospray ionization mode. The method was validated for linearity, precision, accuracy, and recovery, demonstrating its suitability for pharmacokinetic studies and clinical research.

Introduction

This compound is a sulfoxide-containing organic compound with a furan moiety.[1][2] Its chemical structure suggests it may be a metabolite of a parent compound containing a furan-2-ylmethylthio group. Accurate quantification of such metabolites in biological matrices is crucial for understanding the pharmacokinetics and metabolism of new chemical entities in drug development. LC-MS/MS offers high sensitivity and selectivity, making it the preferred technique for bioanalytical assays.[3][4] This note presents a comprehensive protocol for the analysis of this specific analyte in human plasma.

Experimental Protocols

1. Chemicals and Reagents

-

This compound reference standard (Purity ≥95%)

-

This compound-d2 (Isotopically labeled Internal Standard, IS)

-

LC-MS grade Acetonitrile (ACN) and Methanol (MeOH)

-

LC-MS grade Formic Acid (FA)

-

Ultrapure water

-

Human plasma (K2-EDTA)

2. Instrumentation

-

Liquid Chromatograph: Shimadzu Nexera X2 or equivalent

-

Mass Spectrometer: SCIEX Triple Quad™ 5500 or equivalent triple quadrupole mass spectrometer

-

Analytical Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm, or equivalent

3. Standard Solutions Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and its internal standard (IS) in methanol to prepare individual stock solutions.

-

Working Solutions: Prepare serial dilutions of the primary stock solution with a 50:50 mixture of acetonitrile and water to create calibration curve (CC) and quality control (QC) spiking solutions.

-

Internal Standard Spiking Solution (100 ng/mL): Dilute the IS stock solution in acetonitrile.

4. Sample Preparation Protocol

A protein precipitation method is employed for sample extraction.[3][5]

-

Aliquot 50 µL of blank plasma, calibration standards, or study samples into a 1.5 mL microcentrifuge tube.

-

Add 200 µL of the internal standard spiking solution (100 ng/mL in acetonitrile) to each tube.

-

Vortex the tubes vigorously for 30 seconds to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer 150 µL of the clear supernatant to a clean autosampler vial.

-

Inject 5 µL of the extract into the LC-MS/MS system.

5. LC-MS/MS Conditions

The chromatographic and mass spectrometric parameters are optimized for the sensitive and selective detection of the analyte and internal standard.

Table 1: Chromatographic Conditions